molecular formula C13H18N2O4 B5177103 diethyl (4-methyl-1,2-phenylene)biscarbamate CAS No. 6324-21-6

diethyl (4-methyl-1,2-phenylene)biscarbamate

Cat. No.: B5177103
CAS No.: 6324-21-6
M. Wt: 266.29 g/mol
InChI Key: XVNIXHLFSZPRSR-UHFFFAOYSA-N
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Description

Diethyl (4-methyl-1,2-phenylene)biscarbamate is an organic compound with the molecular formula C19H22N2O4 It is a derivative of carbamate, featuring two ethyl carbamate groups attached to a 4-methyl-1,2-phenylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-methyl-1,2-phenylene)biscarbamate typically involves the reaction of 4-methyl-1,2-phenylenediamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, to facilitate the formation of the carbamate groups. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The raw materials are fed into the reactor, and the product is continuously collected, purified, and crystallized to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-methyl-1,2-phenylene)biscarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate groups into amines.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Diethyl (4-methyl-1,2-phenylene)biscarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (4-methyl-1,2-phenylene)biscarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (4,4’-methylenebis(phenyl))biscarbamate: Similar structure but with a different substitution pattern.

    Dimethyl (4-methyl-1,2-phenylene)biscarbamate: Similar backbone but with methyl groups instead of ethyl groups.

Uniqueness

Diethyl (4-methyl-1,2-phenylene)biscarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl groups provide different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)-4-methylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-4-18-12(16)14-10-7-6-9(3)8-11(10)15-13(17)19-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNIXHLFSZPRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)C)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979278
Record name Diethyl (4-methyl-1,2-phenylene)bis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-21-6
Record name NSC29112
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (4-methyl-1,2-phenylene)bis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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